
2-Bromo-2'-chloroacetophenone
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-2’-chloroacetophenone typically involves the bromination of 2’-chloroacetophenone. One common method employs pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent . The reaction is carried out at 90°C with a molar ratio of substrate to brominator being 1.0:1.1 . Another method involves the use of NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . This approach results in high selectivity and excellent yield of the desired product .
Chemical Reactions Analysis
2-Bromo-2’-chloroacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones.
Addition Reactions: It undergoes enantioselective addition reactions with phenylacetylene catalyzed by chiral camphorsulfonamide.
Bromination Reactions: The compound itself is synthesized through bromination reactions, as mentioned earlier.
Common reagents used in these reactions include pyridine hydrobromide perbromide, NaBr, CHCl3, and H2SO4 . Major products formed from these reactions include 3-methyleneisoindolin-1-ones and various brominated acetophenone derivatives .
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
2-Bromo-2'-chloroacetophenone serves as a valuable reagent in organic synthesis for introducing bromine and chlorine functionalities into target molecules. Its dual halogenated structure allows for diverse reactivity patterns, making it suitable for various substitution and addition reactions.
Examples of Reactions
- Substitution Reactions : It can react with aliphatic amines in the presence of palladium catalysts to yield 3-methyleneisoindolin-1-ones.
- Addition Reactions : The compound undergoes enantioselective addition reactions with phenylacetylene when catalyzed by chiral camphorsulfonamide.
Pharmaceutical Applications
Intermediate in Drug Development
The compound is frequently employed as an intermediate in the synthesis of pharmaceutical agents. Its ability to introduce specific functional groups makes it a crucial building block in the development of various therapeutic compounds.
Case Studies
Research indicates its use in synthesizing anti-inflammatory drugs and other pharmaceuticals targeting specific biological pathways. For instance, studies have demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines.
Agrochemical Production
Role in Agrochemicals
In the field of agrochemicals, this compound is utilized in the synthesis of herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and specificity of these compounds.
Educational Use
Laboratory Teaching Tool
This compound is commonly used in undergraduate organic chemistry laboratories to demonstrate bromination reactions. It provides students with hands-on experience in handling reagents and understanding reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-chloroacetophenone involves its role as a brominating agent. The bromination reaction typically proceeds through the formation of an enol intermediate, which then reacts with the brominating agent to form the final product . The rate-determining step for this reaction is the formation of the enol intermediate .
Comparison with Similar Compounds
2-Bromo-2’-chloroacetophenone can be compared with other similar compounds such as:
2-Bromoacetophenone: This compound undergoes similar bromination reactions and is used in organic synthesis.
2-Chloroacetophenone: It is commonly used as a lacrimator and undergoes stereoselective reduction to ®-2’-chloro-1-phenyl-ethanol.
2-Bromo-3’-chloroacetophenone: This compound acts as a substrate in the preparation of symmetrical 1,4-diketones.
The uniqueness of 2-Bromo-2’-chloroacetophenone lies in its dual functional groups (bromine and chlorine), which provide versatility in various chemical reactions and applications .
Biological Activity
2-Bromo-2'-chloroacetophenone (CAS Number: 5000-66-8) is a halogenated aromatic compound that has garnered attention for its diverse biological activities and applications in organic synthesis, pharmaceuticals, and agrochemicals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C₈H₆BrClO
- Molecular Weight : 233.49 g/mol
- Boiling Point : 105 °C at 1 mm Hg
- Density : 1.602 g/mL at 25 °C
- Flash Point : >230 °F
This compound primarily acts as a reagent in organic synthesis, where it introduces bromine and chlorine moieties into various substrates. Its dual halogen functionality enhances its reactivity and versatility in chemical transformations.
Target of Action :
The compound has shown efficacy in several biochemical pathways, particularly in the synthesis of pharmaceuticals and agrochemicals. It can undergo substitution reactions with primary amines to form isoindolinones and participate in enantioselective addition reactions with phenylacetylene.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial potential of halogenated acetophenones, including this compound. For example, a study on related compounds indicated that halogenated acetophenones exhibit varying degrees of antibacterial activity against common pathogens.
Bacterial Species | Minimum Inhibitory Concentration (MIC) μg/ml |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Klebsiella pneumoniae | 20 |
Acinetobacter baumannii | 31 |
The MIC values suggest that this compound could be effective against Gram-positive bacteria, which is relevant for developing new antimicrobial agents.
Enzymatic Biotransformation
Research has indicated that microbial strains can biotransform halogenated acetophenones into valuable chiral alcohols. For instance, Rhodotorula rubra was used to convert 2-bromo-4'-chloroacetophenone into (R)-2-bromo-1-phenyl-ethan-1-ol with high enantiomeric excess (ee) . This biotransformation showcases the potential for using this compound as a substrate in asymmetric synthesis.
Case Studies
-
Antimicrobial Activity Assessment :
A study focused on the antimicrobial effects of various chlorinated compounds found that combinations of chlorinated phenols exhibited synergistic effects against bacterial strains. The study highlighted the potential use of compounds like this compound in combination therapies to enhance antibacterial efficacy . -
Biocatalytic Reduction :
In another case, researchers explored the use of Candida magnoliae for the reduction of halogenated acetophenones. The conversion rates were significant, with substrate conversions reaching up to 89% under optimized conditions . This illustrates the compound's utility in biocatalysis for producing enantiomerically enriched compounds.
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for characterizing 2-Bromo-2'-chloroacetophenone, and how are they applied?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bromine and chlorine substituents' positions on the acetophenone backbone. Mass spectrometry (MS) verifies molecular weight (267.931 g/mol) and isotopic patterns due to bromine/chlorine . X-ray crystallography, as demonstrated in copper complex studies of related compounds, resolves stereoelectronic effects and crystal packing .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: A standard method involves bromination of 2'-chloroacetophenone using bromine or N-bromosuccinimide (NBS) under controlled conditions. Evidence from analogous compounds (e.g., 2-Bromo-2',4'-dichloroacetophenone) suggests electrophilic aromatic substitution or Friedel-Crafts acylation followed by halogenation . Purification often uses recrystallization (melting point >110°C) or column chromatography .
Q. How should researchers handle this compound safely in the laboratory?
- Answer: Use PPE (gloves, goggles) and work in a fume hood. Avoid skin/eye contact due to acute toxicity risks (Hazard Classifications: Acute Tox.) . Store in glass containers at room temperature, away from moisture . Spills require immediate neutralization with inert absorbents (e.g., vermiculite) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Answer: Ethanol/water or dichloromethane/hexane mixtures are effective. The compound's solubility profile (mp >110°C) favors polar aprotic solvents for dissolution and gradual cooling to isolate high-purity crystals .
Advanced Research Questions
Q. How can photoredox catalysis enhance reactions involving this compound?
- Answer: Ru(bpy)₃²⁺ or Ir-based photocatalysts enable single-electron transfer (SET) processes under visible light. This approach facilitates radical-mediated C–C bond formation, such as α-alkylation or cross-coupling, bypassing traditional two-electron pathways . Optimize light intensity (450–500 nm) and redox potentials to match the compound's electronic profile.
Q. How to resolve contradictions in reported reaction yields for this compound derivatives?
- Answer: Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and employ Design of Experiments (DoE) to identify critical factors. For example, conflicting data in halogenation efficiency may arise from trace moisture or oxygen; use anhydrous solvents and inert atmospheres .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states and charge distribution. Studies on analogous bromo-chloro acetophenones show that electron-withdrawing groups (Cl, Br) lower LUMO energy, enhancing susceptibility to nucleophilic attack .
Q. How does substituent positioning affect spectroscopic data interpretation?
- Answer: In ¹³C NMR, para-chloro substituents deshield adjacent carbons by ~5 ppm compared to ortho positions. For bromine, coupling constants in ¹H NMR (²J) distinguish between substituent orientations. Conflicting assignments require 2D techniques (HSQC, HMBC) .
Q. What strategies mitigate chronic exposure risks during long-term studies with this compound?
- Answer: Implement engineering controls (ventilated enclosures) and regular biomonitoring (e.g., urinary bromide levels). Chronic exposure may cause dermatitis or respiratory sensitization; use closed-system transfers and decontamination protocols .
Q. Methodological Notes
Properties
IUPAC Name |
2-bromo-1-(2-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWWEVCLPKAQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370945 | |
Record name | 2-Bromo-2'-chloroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5000-66-8 | |
Record name | 2-Bromo-1-(2-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5000-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-2'-chloroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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